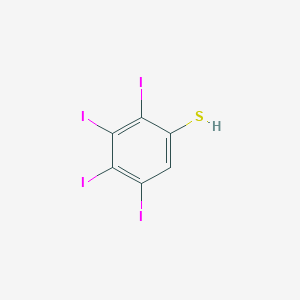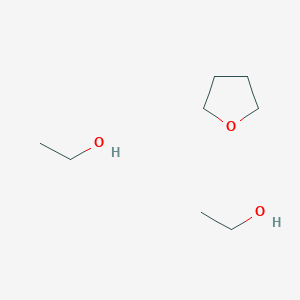![molecular formula C29H36O2 B14233087 2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene CAS No. 566940-21-4](/img/structure/B14233087.png)
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene is an organic compound with a complex structure It is characterized by the presence of a benzene ring substituted with two 4-[(2S)-2-methylbutoxy]phenyl groups and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene typically involves multiple steps. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) with iron(III) chloride catalyst, nitration with nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes.
Scientific Research Applications
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials
Mechanism of Action
The mechanism by which 2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diisopropyl-2-methylbenzene
- 1,4-Bis(2-methylstyryl)benzene
- 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene
Uniqueness
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene is unique due to its specific substitution pattern and the presence of the 2-methylbutoxy groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill .
Properties
CAS No. |
566940-21-4 |
|---|---|
Molecular Formula |
C29H36O2 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene |
InChI |
InChI=1S/C29H36O2/c1-6-21(3)19-30-27-13-8-24(9-14-27)26-12-17-29(23(5)18-26)25-10-15-28(16-11-25)31-20-22(4)7-2/h8-18,21-22H,6-7,19-20H2,1-5H3/t21-,22-/m0/s1 |
InChI Key |
OLEANPIDJVQWNK-VXKWHMMOSA-N |
Isomeric SMILES |
CC[C@H](C)COC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OC[C@@H](C)CC)C |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=C(C=C3)OCC(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



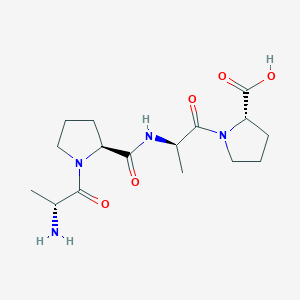
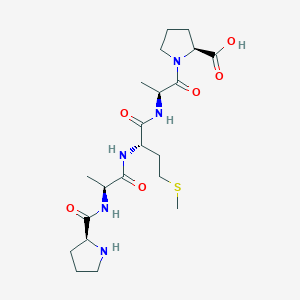
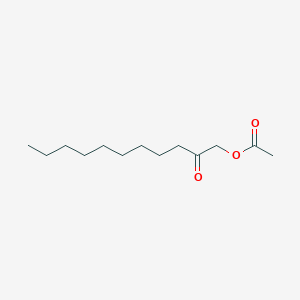
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
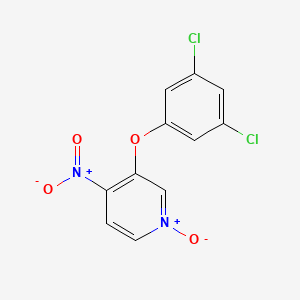

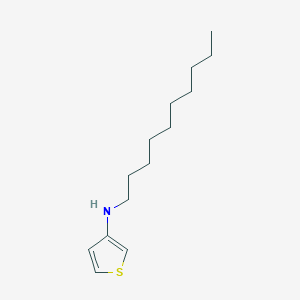
![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
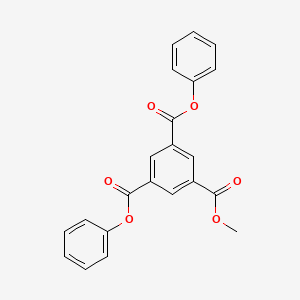
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
